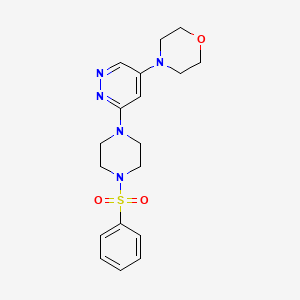

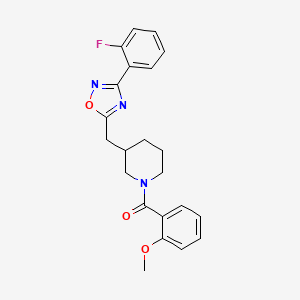

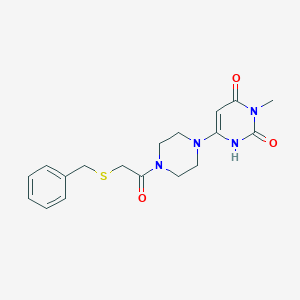

4-(6-(4-(Phenylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(6-(4-(Phenylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine, also known as PSB-603, is a chemical compound that has been studied for its potential therapeutic applications in various diseases. This compound belongs to the class of piperazine derivatives, which are widely used in medicinal chemistry. PSB-603 has been shown to exhibit potent pharmacological activities, making it a promising compound for further research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Activity Relationship

A structure-activity relationship study involving pyridazinone derivatives, closely related to the specified compound, highlighted their potential as β-1,3-glucan synthase inhibitors. These compounds have shown significant efficacy in vivo against Candida glabrata infections, emphasizing their importance in antifungal research (Ting et al., 2011). Another study explored the synthesis of pyridazinone analogs as potent β-1,3-glucan synthase inhibitors, demonstrating improved systematic exposure and antifungal activity against strains such as Candida glabrata and Candida albicans (Zhou et al., 2011).

Antimicrobial and Modulating Activity

Research into the antimicrobial and modulating activity of sulfonamide compounds, including those with morpholine groups like 4-(Phenylsulfonyl) morpholine, showed promising results against standard and multi-resistant strains of bacteria and fungi. The study assessed the minimum inhibitory concentration (MIC), demonstrating the compound's potential to enhance the efficacy of other antibiotics against resistant strains (Oliveira et al., 2015).

Chemical Synthesis Techniques

A concise synthesis method reported the creation of C-substituted morpholines, among other heterocycles, via the reaction with α-phenylvinylsulfonium salts. This method showcases high levels of regio- and diastereoselectivity, highlighting a versatile approach to synthesizing compounds including morpholines (Matlock et al., 2015).

Ionic Liquid Crystals

The design of ionic liquid crystals utilizing morpholinium cations indicates the potential of such compounds in creating materials with rich mesomorphic behavior. This research underscores the versatility of morpholine derivatives in materials science, offering insights into the self-assembly and structural characteristics of these compounds (Lava et al., 2009).

Wirkmechanismus

Target of Action

The primary targets of the compound “4-(6-(4-(Phenylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine” are currently unknown. The compound is structurally similar to other piperazine derivatives , which are known to interact with various receptors in the nervous system.

Mode of Action

Piperazine derivatives often act as ligands for various receptors, modulating their activity . The phenylsulfonyl group might enhance the lipophilicity of the compound, potentially affecting its interaction with its targets.

Biochemical Pathways

Without specific experimental data, it’s difficult to determine the exact biochemical pathways affected by this compound. Based on its structural similarity to other piperazine derivatives , it might influence neurotransmitter signaling pathways

Pharmacokinetics

Generally, the piperazine moiety can enhance the bioavailability of compounds . The phenylsulfonyl group might affect the compound’s distribution and metabolism.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other piperazine derivatives , it might have effects on neuronal signaling.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability might be affected by exposure to light or high temperatures . The compound’s efficacy might also be influenced by the presence of other molecules that compete for the same targets.

Eigenschaften

IUPAC Name |

4-[6-[4-(benzenesulfonyl)piperazin-1-yl]pyridazin-4-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3S/c24-27(25,17-4-2-1-3-5-17)23-8-6-22(7-9-23)18-14-16(15-19-20-18)21-10-12-26-13-11-21/h1-5,14-15H,6-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEBDYARQSDMCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=CC(=C2)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[4-oxo-4-(4-piperidin-1-ylpiperidin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2895453.png)

![4-Oxo-2-p-tolylsulfanyl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2895454.png)

![3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2895466.png)

![1-(4-Methoxyphenethyl)-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2895467.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethan-1-one](/img/structure/B2895469.png)